molecular formula C9H9NO4 B2534707 (2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid CAS No. 138780-84-4

(2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid

Cat. No.: B2534707
CAS No.: 138780-84-4
M. Wt: 195.174
InChI Key: SKBMOBUYXGBBMZ-ARJAWSKDSA-N
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Description

(2Z)-4-[(Furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid is an organic compound that features a furan ring, an amino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid typically involves the reaction of furan-2-carbaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the efficiency of the synthesis process. The use of green chemistry principles, such as the use of renewable feedstocks and environmentally benign solvents, is also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-[(Furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include various furan derivatives, alcohol derivatives, and substituted amino compounds. These products can have different properties and applications depending on the specific reaction conditions used .

Scientific Research Applications

(2Z)-4-[(Furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid include other furan derivatives such as furan-2-carbaldehyde, furan-2-ylmethanol, and furan-2-ylmethylamine.

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which gives it distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

(2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid is an organic compound notable for its unique structural features, including a furan ring, an amino group, and a carboxylic acid group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of this compound is C9H9N1O4C_9H_9N_1O_4, with a molar mass of approximately 195.17 g/mol. The compound features distinct functional groups that contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₉H₉N₁O₄
Molar Mass195.17 g/mol
Structural FeaturesFuran ring, amino group, carboxylic acid group

Synthesis

The synthesis of this compound typically involves the reaction of furan-2-carbaldehyde with an appropriate amine under controlled conditions. This process can be optimized using continuous flow reactors and green chemistry principles to enhance yield and sustainability .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that the compound can inhibit the growth of bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Properties

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival pathways. The mechanism of action appears to involve binding to enzymes or receptors, thereby modulating their activity .

The exact mechanism of action for this compound is still under investigation. It is believed that the compound interacts with various biological targets, including enzymes and receptors, leading to alterations in cellular signaling pathways that govern growth and apoptosis .

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a concentration-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
  • Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls, highlighting its potential as an anticancer agent .

Properties

IUPAC Name

(Z)-4-(furan-2-ylmethylamino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-8(3-4-9(12)13)10-6-7-2-1-5-14-7/h1-5H,6H2,(H,10,11)(H,12,13)/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBMOBUYXGBBMZ-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)CNC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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